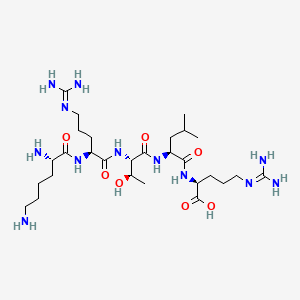
3',4',7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’,4’,7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone is a synthetic flavonoid derivative. Flavonoids are a class of polyphenolic compounds known for their diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This particular compound is characterized by the presence of benzyloxy groups at the 3’, 4’, and 7 positions, a hydroxy group at the 5 position, and a methoxy group at the 3 position on the flavone backbone.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’,7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Benzylation: Introduction of benzyloxy groups at the 3’, 4’, and 7 positions using benzyl bromide and a base such as potassium carbonate in a suitable solvent like acetone.
Hydroxylation: Introduction of a hydroxy group at the 5 position through selective hydroxylation reactions.
Methoxylation: Introduction of a methoxy group at the 3 position using methyl iodide and a base.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient reaction control, high-purity reagents, and advanced purification techniques such as column chromatography and recrystallization to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
3’,4’,7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 5 position can be oxidized to form quinones.
Reduction: The flavone backbone can be reduced to form flavanones.
Substitution: The benzyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of flavanones.
Substitution: Formation of substituted flavones with various functional groups.
Aplicaciones Científicas De Investigación
3’,4’,7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex flavonoid derivatives.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its anticancer activity, particularly in inhibiting the proliferation of cancer cells.
Industry: Used in the development of pharmaceuticals and nutraceuticals due to its bioactive properties.
Mecanismo De Acción
The mechanism of action of 3’,4’,7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: Scavenges free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: Inhibits the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase and lipoxygenase.
Anticancer Activity: Induces apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3’,4’,7-Tris(hydroxyethoxy)-5-hydroxy-3-methoxy Flavone
- 3’,4’,7-Tris(methoxy)-5-hydroxy-3-methoxy Flavone
- 3’,4’,7-Tris(benzyloxy)-5-hydroxy-3-hydroxy Flavone
Uniqueness
3’,4’,7-Tris(benzyloxy)-5-hydroxy-3-methoxy Flavone is unique due to the specific arrangement of benzyloxy, hydroxy, and methoxy groups, which confer distinct chemical and biological properties. Its benzyloxy groups enhance its lipophilicity, potentially improving its bioavailability and interaction with biological membranes compared to other similar compounds.
Propiedades
Número CAS |
1486-57-3 |
|---|---|
Fórmula molecular |
C37H30O7 |
Peso molecular |
586.64 |
Nombre IUPAC |
2-[3,4-bis(phenylmethoxy)phenyl]-5-hydroxy-3-methoxy-7-phenylmethoxychromen-4-one |
InChI |
InChI=1S/C37H30O7/c1-40-37-35(39)34-30(38)20-29(41-22-25-11-5-2-6-12-25)21-33(34)44-36(37)28-17-18-31(42-23-26-13-7-3-8-14-26)32(19-28)43-24-27-15-9-4-10-16-27/h2-21,38H,22-24H2,1H3 |
Clave InChI |
DEHXHBJKHKGTBH-UHFFFAOYSA-N |
SMILES |
COC1=C(OC2=CC(=CC(=C2C1=O)O)OCC3=CC=CC=C3)C4=CC(=C(C=C4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Sinónimos |
2-[3,4-Bis(phenylmethoxy)phenyl]-5-hydroxy-3-methoxy-7-(phenylmethoxy)-4H-benzopyran-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


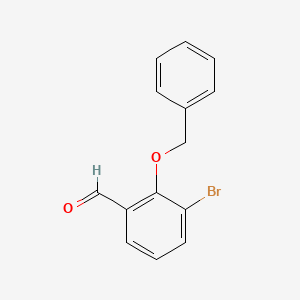

![4-Methylhexahydrocyclopenta[b]pyrrole-1(2H)-carbaldehyde](/img/structure/B571354.png)
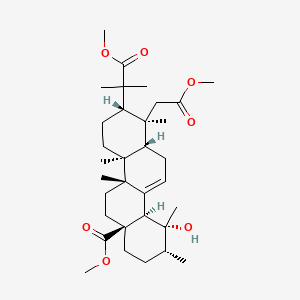
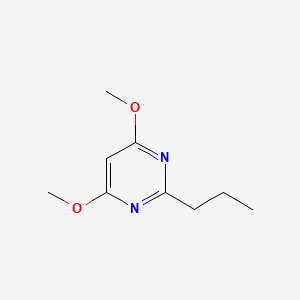
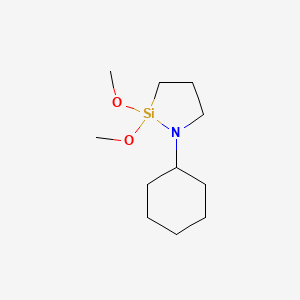
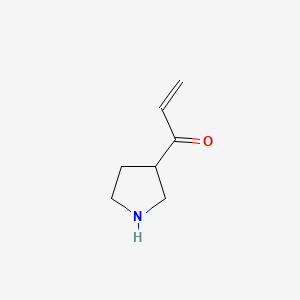
![4-Hydroxy-6-(methoxymethyl)-2,3-dimethyl-7,8a-dihydroimidazo[4,5-g]quinazoline-8,9-dione](/img/structure/B571365.png)

